![molecular formula C14H11N5O2S B4854293 3-{[3-mercapto-5-(2-pyrazinyl)-4H-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B4854293.png)
3-{[3-mercapto-5-(2-pyrazinyl)-4H-1,2,4-triazol-4-yl]methyl}benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds like "3-{[3-mercapto-5-(2-pyrazinyl)-4H-1,2,4-triazol-4-yl]methyl}benzoic acid" involves multistep synthetic routes, often starting from simple precursors. The literature reviews the synthesis of similar compounds, highlighting the utility of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones as building blocks in the synthesis of a wide range of heterocycles, including pyrazolo-imidazoles and triazoles, under mild conditions (Gomaa & Ali, 2020). This methodological approach could be adapted for the synthesis of the target compound, emphasizing the importance of selecting appropriate precursors and conditions to achieve high yield and purity.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds plays a critical role in their chemical reactivity and biological activity. Studies on triazolo[4,3-a]pyrazine derivatives underscore their role as key scaffolds in organic synthesis, serving as templates for developing various therapeutic agents due to their versatile structure (Jethava et al., 2020). This analysis suggests that the triazole and pyrazine moieties in the target compound are likely to confer unique chemical properties and potential biological activities.
Chemical Reactions and Properties
The chemical reactivity of heterocyclic compounds, including the target molecule, is influenced by their functional groups and structural framework. Research on tetra substituted pyrazolines demonstrates their antimicrobial and antioxidant activity, highlighting the structure-activity relationship that could be relevant for understanding the chemical properties of the target compound (Govindaraju et al., 2012). These insights into chemical reactivity are essential for predicting the potential applications of the compound in organic synthesis and pharmaceutical development.
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The review of benzothiazole derivatives indicates that functionalization at specific positions can significantly affect these properties, which is crucial for the application of these compounds in material science and drug design (Zhilitskaya et al., 2021).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal for the practical applications of organic compounds. The synthesis and study of hydroxy benzoic acid derivatives, for example, provide insights into the relationship between structure and activity, including antimicrobial and anti-tumor properties, which could be analogous to the target compound (Hussein et al., 2023).
Mechanism of Action
Target of Action
The primary targets of the compound “3-{[3-mercapto-5-(2-pyrazinyl)-4H-1,2,4-triazol-4-yl]methyl}benzoic acid” are yet to be identified. The compound belongs to the class of 1,2,4-triazole derivatives, which are known to have diverse applications in the field of medicine . These derivatives have been incorporated into a wide variety of therapeutically interesting drug candidates including anti-inflammatory, analgesic antimicrobial agents .
Mode of Action
It is known that 1,2,4-triazole derivatives interact with their targets in a way that leads to their therapeutic effects . The compound’s interaction with its targets and any resulting changes are subject to ongoing research.
Biochemical Pathways
1,2,4-triazole derivatives are known to affect various biochemical pathways, leading to their diverse therapeutic effects
Pharmacokinetics
The pharmacokinetics of 1,2,4-triazole derivatives can vary widely depending on their specific chemical structure
Result of Action
1,2,4-triazole derivatives are known to have diverse therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of 1,2,4-triazole derivatives
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(3-pyrazin-2-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O2S/c20-13(21)10-3-1-2-9(6-10)8-19-12(17-18-14(19)22)11-7-15-4-5-16-11/h1-7H,8H2,(H,18,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNBNVIBCAJRFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C(=NNC2=S)C3=NC=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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